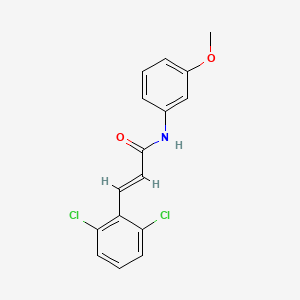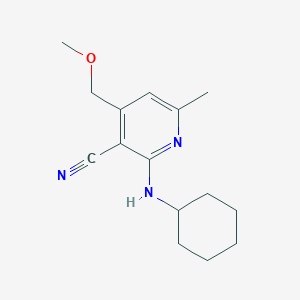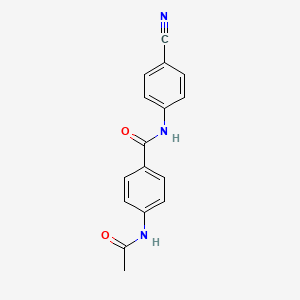![molecular formula C17H15NO3 B5770661 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as GSK-3β inhibitor VIII, is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, diabetes, cancer, and inflammatory disorders.
Mechanism of Action
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ. 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ plays a crucial role in the regulation of many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ can have various effects depending on the specific disease or condition being targeted. For example, in Alzheimer's disease, inhibition of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ can reduce the accumulation of beta-amyloid plaques and tau protein tangles in the brain.
Biochemical and Physiological Effects
In addition to its effects on 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ, 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and stroke. It also has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity for 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ. This allows for precise targeting of the enzyme and can help to reduce off-target effects. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One area of focus could be on its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it could be investigated as a potential therapy for inflammatory disorders such as inflammatory bowel disease and rheumatoid arthritis. Further research could also explore its potential as a cancer therapy and its effects on other cellular processes beyond 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dioneβ inhibition.
Synthesis Methods
The synthesis of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 2-bromoethyl methyl ether with 2-methylphenol to form 2-(2-methylphenoxy)ethyl methyl ether. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield the target compound.
Scientific Research Applications
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. It also has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease and rheumatoid arthritis. Additionally, it has been shown to have anti-tumor effects and has been studied as a potential cancer therapy.
properties
IUPAC Name |
2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-16(19)13-7-3-4-8-14(13)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWFZUQZAKSPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6974443 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)



![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)



![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5770677.png)